Phosphohydroxypyruvic acid

Beschreibung

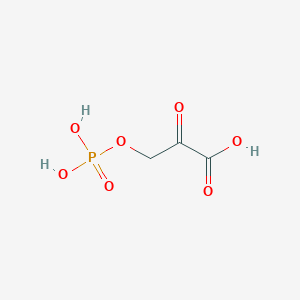

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUCDOSQPJJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959935 | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3913-50-6 | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOHYDROXYPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways of Phosphohydroxypyruvic Acid

De Novo Serine Biosynthesis Pathway

The de novo synthesis of serine is a highly conserved three-step enzymatic pathway that serves as the main source of this amino acid during rapid cell proliferation or when external sources are limited. nih.gov This pathway is a significant branch of glycolysis, channeling glycolytic intermediates towards anabolic processes. nih.govresearchgate.net The pathway consists of the sequential conversion of 3-phosphoglycerate (B1209933) to L-serine, with phosphohydroxypyruvic acid appearing as the second molecule in this chain. researchgate.netnih.gov

The starting point for the de novo serine biosynthesis pathway is 3-phospho-D-glycerate (3-PG), an intermediate of the glycolytic pathway. sigmaaldrich.comijbs.com This molecule is diverted from glycolysis to enter the serine synthesis pathway, highlighting a critical intersection between carbohydrate and amino acid metabolism. ijbs.comresearchgate.net

The first committed step in serine biosynthesis is the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, which is chemically known as 2-oxo-3-(phosphonooxy)propanoic acid. ijbs.comsinobiological.comnih.gov This reaction is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH). ijbs.comwikipedia.org

The conversion catalyzed by PHGDH is a reversible oxidation reaction. sinobiological.comnih.gov In this step, the hydroxyl group of 3-phosphoglycerate is oxidized to a ketone group, forming 3-phosphohydroxypyruvate. ijbs.com This enzymatic reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which accepts a hydride from the substrate and is consequently reduced to NADH. nih.govnih.govwikipedia.org The continuous regeneration of NAD+ is necessary for the pathway to function, often through the NAD+ salvage pathway. nih.gov

| Substrate | Enzyme | Product | Cofactor Conversion | Significance |

|---|---|---|---|---|

| 3-Phosphoglycerate | D-3-Phosphoglycerate Dehydrogenase (PHGDH) | This compound | NAD+ → NADH | Rate-limiting step of the pathway |

Following its synthesis, this compound is promptly converted into O-phospho-L-serine. medchemexpress.comsigmaaldrich.com This reaction is the second step in the serine biosynthesis pathway and is catalyzed by the enzyme phosphoserine aminotransferase (PSAT1). researchgate.netnih.govwikipedia.org The reaction involves a transamination where the amino group from glutamate (B1630785) is transferred to this compound, yielding phosphoserine and α-ketoglutarate. nih.govnih.gov

The third and final step of the pathway is the conversion of O-phospho-L-serine to L-serine. wikipedia.orgmetabolicsupportuk.org This irreversible reaction is catalyzed by the enzyme phosphoserine phosphatase (PSPH), which belongs to the phosphotransferase family. wikipedia.orgmapmygenome.in The reaction is a magnesium-dependent hydrolysis, where PSPH removes the phosphate (B84403) group from phosphoserine, releasing L-serine and an inorganic phosphate. sigmaaldrich.commapmygenome.inuniprot.org The resulting L-serine can then be utilized in various cellular processes, including protein synthesis and the production of other amino acids and nucleotides. uniprot.org

| Step | Substrate | Enzyme (EC Number) | Product |

|---|---|---|---|

| 1 | 3-Phosphoglycerate | D-3-Phosphoglycerate Dehydrogenase (PHGDH, EC 1.1.1.95) | This compound |

| 2 | This compound | Phosphoserine Aminotransferase (PSAT1, EC 2.6.1.52) | O-Phospho-L-serine |

| 3 | O-Phospho-L-serine | Phosphoserine Phosphatase (PSPH, EC 3.1.3.3) | L-Serine |

Enzymatic Conversion by D-3-Phosphoglycerate Dehydrogenase (PHGDH, EC 1.1.1.95)

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as the initial step in the L-serine production pathway, is tightly regulated to meet the cell's metabolic needs. This regulation occurs through various mechanisms, including feedback inhibition and the influence of hormonal and dietary factors on the key enzymes involved.

Feedback Inhibition Mechanisms

The primary mechanism for regulating the synthesis of this compound is feedback inhibition by the end-product of the pathway, L-serine. L-serine acts as a specific allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme that catalyzes the formation of this compound. wikipedia.orgportlandpress.com This inhibition is a classic example of non-competitive inhibition in fresh enzyme preparations. nih.gov

The binding of L-serine to PHGDH induces a conformational change in the enzyme, which reduces its catalytic activity. wikipedia.org This ensures that the cell does not overproduce serine, thus conserving energy and resources. The sensitivity of PHGDH to serine inhibition can be influenced by the enzyme's age and the pH of the environment. nih.gov In some organisms, the catalytic activity of PHGDH is regulated by feedback inhibition from L-serine, though this is not a universal mechanism. frontiersin.org While L-serine is a highly specific inhibitor of PHGDH, the subsequent enzyme in the pathway, phosphoserine phosphatase, is significantly less sensitive to inhibition by L-serine. asm.org

Hormonal and Dietary Influences on Pathway Enzyme Activities

The expression and activity of the enzymes involved in this compound synthesis are also subject to hormonal and dietary regulation.

Hormonal Influences:

Estrogen: In estrogen receptor-positive breast cancer, the expression of PHGDH can be influenced by hormones. The epithelial splicing regulatory protein 1 (ESRP1) has been shown to bind to the 5' untranslated region of PHGDH mRNA, increasing its stability. nih.gov

HOXA10: In the endometrium, the expression of PHGDH is regulated by the homeobox protein HOXA10. HOXA10 represses the expression of PHGDH in endometrial cells. nih.govbioscientifica.com

Dietary Influences:

Low Protein and Ketogenic Diets: Studies have shown that low protein and ketogenic diets can lead to an increased expression of genes involved in serine synthesis in both the liver and the brain. biorxiv.org This suggests that under conditions of limited dietary serine, the body can upregulate the de novo synthesis pathway, starting with the production of this compound.

Serine and Glycine (B1666218) Restriction: Dietary restriction of serine and glycine has been shown to decrease the growth of certain types of cancer, highlighting the importance of this biosynthetic pathway in rapidly proliferating cells. researchgate.net

Role as an Early Intermediate in Photosynthetic Carbon Fixation

In addition to its role in the serine biosynthesis pathway, this compound has been identified as an early intermediate in photosynthetic carbon fixation in certain plants. nih.gov Studies on the bean Phaseolus vulgaris have demonstrated that during the photosynthetic fixation of ¹⁴CO₂, labeled this compound and phosphoserine appear rapidly. nih.govoup.com

Pulse-chase experiments using ¹⁴CO₂ followed by ¹²CO₂ showed that these compounds exhibit rapid pool saturation and depletion of the ¹⁴C label, which is characteristic of early intermediates in a metabolic pathway. nih.gov The amount of these metabolites was significant enough to account for approximately 35% of the total carbon fixed within the first minute of photosynthesis. nih.govnih.gov This suggests that in some plants, a portion of the carbon assimilated during photosynthesis is channeled through a pathway involving this compound.

Metabolic Fates and Biochemical Transformations of Phosphohydroxypyruvic Acid

Integration into One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical reactions essential for the transfer of one-carbon units. nih.gov These reactions are fundamental for the synthesis of nucleotides and for the methylation of various biomolecules. Phosphohydroxypyruvic acid contributes to this network indirectly through its conversion to serine. The biosynthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) involves the oxidation of 3-phosphoglycerate to this compound, followed by a transamination to phosphoserine, and finally dephosphorylation to yield L-serine. nih.gov

Serine is a major donor of one-carbon units. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine (B1666218), simultaneously transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). asm.orgmetwarebio.com This molecule is a central carrier of one-carbon units within the cell. asm.org

Key Steps in Serine Synthesis and One-Carbon Unit Donation:

| Step | Substrate(s) | Enzyme | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| 1 | 3-Phosphoglycerate, NAD+ | Phosphoglycerate dehydrogenase | This compound, NADH | Serine Biosynthesis |

| 2 | This compound, Glutamate (B1630785) | Phosphoserine transaminase | Phosphoserine, α-Ketoglutarate | Serine Biosynthesis |

| 3 | Phosphoserine, H2O | Phosphoserine phosphatase | L-Serine, Phosphate (B84403) | Serine Biosynthesis |

| 4 | L-Serine, Tetrahydrofolate (THF) | Serine hydroxymethyltransferase (SHMT) | Glycine, 5,10-Methylene-THF | One-Carbon Metabolism |

The de novo synthesis of purine (B94841) nucleotides, the building blocks of DNA and RNA, is a complex process that requires carbon and nitrogen atoms from several sources, including one-carbon units donated by THF. nih.gov The pathway leading from this compound plays a dual role in this process.

First, the entire molecule of glycine, which is synthesized from serine, is incorporated into the purine ring, forming atoms C4, C5, and N7. asm.org Second, two one-carbon units from the folate pool are required for the synthesis of the purine ring. researchgate.net These units, in the form of 10-formyl-THF, are used to provide atoms C2 and C8. nih.gov The 5,10-methylene-THF generated from the serine-to-glycine conversion serves as a precursor for these formyl groups. nih.govnih.gov Therefore, the metabolism of this compound is integral to supplying both the glycine backbone and the one-carbon units necessary for purine ring assembly.

The synthesis of deoxythymidine monophosphate (dTMP), a nucleotide unique to DNA, is a critical step for DNA replication and repair. The de novo pathway for dTMP synthesis involves the methylation of deoxyuridine monophosphate (dUMP). wikipedia.orgproteopedia.org This reaction is catalyzed by the enzyme thymidylate synthase. ebi.ac.uk

The methyl group donor for this reaction is 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govproteopedia.org As previously established, this specific one-carbon carrier is directly generated from the conversion of serine to glycine. asm.org Consequently, the metabolic flux through this compound to serine is directly linked to the cell's capacity to synthesize dTMP, highlighting its importance for cell proliferation. nih.gov The reaction catalyzed by thymidylate synthase is the sole de novo source for dTMP production. wikipedia.org

Role in Glycine and Cysteine Biosynthesis

This compound is a direct precursor in the phosphorylated pathway of serine biosynthesis. nih.gov Serine, in turn, is a central molecule that serves as the immediate precursor for the synthesis of both glycine and cysteine. nih.govpathbank.orgsmpdb.ca

The conversion of serine to glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), which also generates a one-carbon unit for the folate pool as described above. metwarebio.comnih.gov

The synthesis of cysteine involves a separate pathway known as the transsulfuration pathway. In this pathway, serine condenses with homocysteine to form cystathionine (B15957). nih.gov This reaction is catalyzed by the enzyme cystathionine β-synthase. nih.gov Subsequently, the enzyme cystathionine γ-lyase cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849). nih.gov This pathway effectively transfers the sulfur atom from homocysteine to the carbon backbone of serine to create cysteine. nih.gov

The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the mitochondria that serves as the primary catabolic pathway for glycine in most vertebrates. nih.govwikipedia.org It breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylene-THF. nih.gov

The link between this compound and the GCS is established through the serine-to-glycine synthesis pathway. The glycine produced from serine serves as the substrate for the GCS. nih.gov When glycine concentrations are high, the GCS is activated to catabolize the excess glycine, thereby contributing to the pool of one-carbon units. nih.gov The GCS reaction is reversible and can also function to synthesize glycine, though this is less common in animals. nih.govwikipedia.org Thus, the metabolic pathway originating from this compound influences the substrate availability for the GCS, which plays a crucial role in maintaining glycine homeostasis and one-carbon metabolism.

The homocysteine cycle is intertwined with the transsulfuration pathway. Homocysteine can either be remethylated to form methionine or be irreversibly committed to the transsulfuration pathway to produce cysteine. nih.gov The entry point into the transsulfuration pathway is the condensation of homocysteine with serine, catalyzed by cystathionine β-synthase. wikipedia.orgmdpi.com

Since serine is synthesized from this compound, this pathway directly provides one of the two key substrates for the transsulfuration pathway. nih.gov By supplying serine, the metabolism of this compound influences the flux of homocysteine towards cysteine synthesis. This is a critical metabolic decision point, as it diverts sulfur-containing amino acids away from the methionine cycle and towards the production of cysteine and its downstream products, such as glutathione (B108866). mdpi.comnih.gov

Summary of Serine-Derived Biosynthesis:

| Product | Key Substrate(s) from Serine Pathway | Pathway | Key Enzyme(s) |

|---|---|---|---|

| Glycine | L-Serine | One-Carbon Metabolism | Serine hydroxymethyltransferase (SHMT) |

| Cysteine | L-Serine, Homocysteine | Transsulfuration Pathway | Cystathionine β-synthase, Cystathionine γ-lyase |

| Purines | Glycine, 10-Formyl-THF | De Novo Purine Synthesis | Multiple enzymes |

| dTMP | 5,10-Methylene-THF | De Novo Pyrimidine Synthesis | Thymidylate synthase |

Interplay with Glycolysis and Gluconeogenesis

This compound occupies a critical junction between amino acid metabolism and the central carbohydrate pathways of glycolysis and gluconeogenesis.

Connection to Glycolysis: The synthesis of this compound begins with 3-phosphoglycerate, a key intermediate in the glycolytic pathway. kegg.jp The enzyme phosphoglycerate dehydrogenase catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate, diverting carbon flux from glycolysis into the serine biosynthesis pathway. pathbank.org This represents a significant branch point where glucose-derived carbons can be shunted towards anabolic processes instead of being fully oxidized for energy.

Connection to Gluconeogenesis: Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, such as pyruvate (B1213749), lactate, and certain amino acids. kegg.jpnih.gov The pathway is essentially the reverse of glycolysis, though it bypasses the irreversible glycolytic steps with a distinct set of enzymes. nih.govjumedicine.com The metabolism of serine, derived from this compound, can feed into gluconeogenesis. The enzyme serine dehydratase can convert serine directly into pyruvate, which is a primary starting substrate for gluconeogenesis. nih.gov Alternatively, the reactions of the serine biosynthesis pathway are reversible, allowing serine to be converted back to 3-phosphoglycerate, an intermediate of gluconeogenesis. researchgate.net Therefore, the pool of this compound and its downstream product, serine, can serve as a source of carbon for de novo glucose synthesis, particularly in tissues like the liver. nih.gov

Contribution to Cellular Proliferation and Redox Homeostasis

This compound, as a key intermediate in the serine biosynthesis pathway (SSP), plays a critical role in supporting the metabolic demands of proliferating cells and maintaining cellular redox balance. The transformation of this compound is intrinsically linked to the production of molecules essential for cell growth and the mitigation of oxidative stress. This is particularly significant in the context of cancer, where the SSP is often upregulated to sustain rapid cell division.

The metabolic fate of this compound is central to the anabolic processes that fuel cellular proliferation. Its conversion to phosphoserine, catalyzed by phosphoserine aminotransferase (PSAT1), is a pivotal step in the de novo synthesis of serine. johnshopkins.edu Serine is not only a crucial component of proteins but also serves as a precursor for the synthesis of other amino acids, such as glycine and cysteine. oncotarget.com Furthermore, the carbon backbone of serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and S-adenosylmethionine (SAM). oncotarget.com The demand for these macromolecules is significantly elevated in rapidly dividing cells, highlighting the indirect but vital role of this compound in providing the necessary building blocks for DNA replication and cell growth. johnshopkins.edu

The regulation of the enzymes that metabolize this compound is tightly linked to cellular proliferation. For instance, the expression of phosphoserine aminotransferase 1 (PSAT1) has been shown to be critical for cell cycle progression. johnshopkins.edu Upregulation of the serine biosynthesis pathway, and consequently the flux through this compound, is a hallmark of many types of cancer cells, which rely on this pathway to meet their high anabolic demands.

In addition to its contribution to biosynthesis, the metabolism of this compound is integral to maintaining redox homeostasis. The first step of the serine synthesis pathway, the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH), results in the reduction of NAD+ to NADH. researchgate.net While this reaction itself consumes an oxidizing equivalent, the downstream metabolism of serine, derived from this compound, contributes to the production of NADPH. NADPH is a critical reducing equivalent that is essential for the regeneration of reduced glutathione (GSH), a major cellular antioxidant, and for other antioxidant defense systems. mdpi.com Glutathione plays a vital role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov

The connection between the serine biosynthesis pathway and redox homeostasis is particularly important in cancer cells, which often experience high levels of oxidative stress due to their altered metabolism and rapid proliferation. oncotarget.com By fueling the production of serine and subsequently glycine and cysteine (the building blocks of glutathione), the metabolic flux through this compound supports the antioxidant capacity of the cell. oncotarget.commdpi.com

Recent research has further elucidated the intricate link between the enzymes of the serine biosynthesis pathway and redox control. For example, under nutrient-deprived conditions, cancer cells can activate the SSP to enhance the production of glutathione, which is crucial for their survival and proliferation. johnshopkins.edu

Key Enzymes in the Metabolic Transformation of this compound and Their Relevance to Cellular Proliferation and Redox Homeostasis

| Enzyme | Reaction | Role in Cellular Proliferation | Role in Redox Homeostasis |

| 3-Phosphoglycerate dehydrogenase (PHGDH) | 3-phosphoglycerate + NAD+ ↔ 3-phosphohydroxypyruvate + NADH + H+ | Initiates the serine biosynthesis pathway to produce precursors for nucleotides and other macromolecules. researchgate.net | The production of NADH can influence the cellular NAD+/NADH ratio. researchgate.net |

| Phosphoserine aminotransferase (PSAT1) | 3-phosphohydroxypyruvate + L-glutamate ↔ 3-phosphoserine + α-ketoglutarate | Catalyzes the conversion to phosphoserine, a direct precursor for serine, which is essential for nucleotide and amino acid synthesis. johnshopkins.edu | Provides the precursor for serine, which is required for the synthesis of glutathione, a key antioxidant. oncotarget.com |

Metabolic Control of the Serine Biosynthesis Pathway

Enzymology of Phosphohydroxypyruvic Acid Metabolism

D-3-Phosphoglycerate Dehydrogenase (PHGDH)

D-3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of L-serine. wikipedia.orgsinobiological.comoaepublish.com This pathway diverts the glycolytic intermediate, 3-phosphoglycerate (B1209933), towards the production of serine and other downstream metabolites. nih.govnih.gov

Catalytic Mechanism and Substrate Specificity

PHGDH catalyzes the NAD+-dependent oxidation of D-3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (PHP). nih.govmdpi.com The reaction mechanism involves the transfer of a hydride ion from the substrate to NAD+, a required cofactor, in a reversible process. wikipedia.orgfrontiersin.org The active site of the enzyme contains cationic residues, such as arginine and histidine, which stabilize the transition state of the negatively charged substrate. wikipedia.orgfrontiersin.org The equilibrium of this reaction strongly favors the formation of 3-PG, but the pathway proceeds towards serine synthesis due to the rapid consumption of PHP by the subsequent enzyme, PSAT1. mdpi.comnih.gov

While 3-phosphoglycerate is its primary substrate, PHGDH exhibits a degree of substrate promiscuity. nih.govnih.gov It can also catalyze the reversible oxidation of other hydroxy acids, including the conversion of (S)-malate to oxaloacetate and 2-hydroxyglutarate to 2-oxoglutarate. sinobiological.com

Allosteric Regulation and Structural Insights

The catalytic activity of PHGDH is subject to allosteric regulation, most notably by its downstream product, L-serine, which acts as a feedback inhibitor. wikipedia.orgnih.gov This regulation is crucial for controlling the flux through the serine biosynthesis pathway. L-serine binds to a regulatory domain distinct from the active site, inducing a conformational change that inhibits enzyme activity. wikipedia.orgnih.gov This binding has been shown to exhibit cooperative behavior. wikipedia.org

Structurally, PHGDH is a tetrameric enzyme composed of four identical subunits. wikipedia.org Several structural forms of PHGDH exist, classified as types I, II, and III, which differ in their domain composition. nih.govfrontiersin.org Human PHGDH is a type I enzyme, characterized by a substrate-binding domain, a cofactor-binding domain, and two C-terminal regulatory domains: the ACT (aspartate kinase-chorismate mutase-tyrA prephenate dehydrogenase) domain and the ASB (allosteric substrate-binding) domain. mdpi.comnih.gov The binding of allosteric inhibitors can induce conformational changes that affect the enzyme's stability and activity. nih.govnih.govcumbria.ac.uk

Table 1: Structural and Regulatory Features of PHGDH Types

| Feature | Type I (e.g., Human, M. tuberculosis) | Type II (e.g., E. coli) | Type III |

|---|---|---|---|

| Substrate-Binding Domain | Present | Present | Present |

| Cofactor-Binding Domain | Present | Present | Present |

| ACT Regulatory Domain | Present | Present | Absent |

| ASB Regulatory Domain | Present | Absent | Absent |

| Allosteric Regulation by Serine | Yes | Yes | No |

Dual Enzymatic Activities and Metabolic Implications (e.g., α-ketoglutarate reduction to d-2-hydroxyglutarate)

In addition to its canonical role in serine biosynthesis, human PHGDH possesses a dual enzymatic activity: the NADH-dependent reduction of α-ketoglutarate (AKG) to D-2-hydroxyglutarate (D-2HG). nih.govacs.orgacs.org This activity is significant as D-2HG is recognized as an oncometabolite, a molecule that can promote cancerous growth. nih.govnih.gov The structural similarity between 3-phosphohydroxypyruvate and α-ketoglutarate allows the latter to be accommodated in the active site of PHGDH. nih.govacs.org

This alternative reaction has important metabolic implications, particularly in cancer biology. Elevated levels of D-2HG have been observed in tumors with amplifications of the PHGDH gene, even in the absence of mutations in isocitrate dehydrogenase (IDH), the enzyme typically associated with high D-2HG production. nih.govacs.org The production of D-2HG by PHGDH can contribute to the metabolic reprogramming observed in cancer cells and may influence epigenetic processes through the inhibition of AKG-dependent enzymes. acs.orgnih.gov

Table 2: Kinetic Parameters of Human PHGDH for Different Substrates

| Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min/mg) |

|---|---|---|

| 3-Phosphoglycerate | 0.15 | 10,000 |

| α-Ketoglutarate | 5.0 | 1,000 |

| Oxaloacetate | 0.5 | 5,000 |

Note: Data presented are illustrative and may vary based on experimental conditions.

Non-Metabolic Roles in Cellular Processes

Recent research has uncovered non-canonical, non-metabolic functions of PHGDH that are independent of its catalytic activity. embopress.orgnih.gov These roles often involve the protein localizing to different subcellular compartments, such as the mitochondria and the nucleus, where it can influence various cellular processes. embopress.orgnih.gov

In liver cancer cells, PHGDH has been shown to localize to the inner mitochondrial membrane, where it promotes the translation of mitochondrial DNA-encoded proteins, thereby enhancing mitochondrial respiration and promoting tumor growth. nih.gov Furthermore, PHGDH can translocate to the nucleus of immune cells, specifically macrophages, where it can regulate gene expression related to glutamine metabolism, thereby influencing the immune response within the tumor microenvironment. news-medical.net These findings suggest that PHGDH can act as a moonlighting protein with functions extending beyond its established role in metabolism. embopress.org

Phosphoserine Aminotransferase (PSAT1)

Phosphoserine aminotransferase (PSAT1) is the second enzyme in the phosphorylated pathway of serine biosynthesis. nih.govnih.gov It catalyzes the reversible transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine. researchgate.netresearchgate.net

Transamination Reaction with L-Glutamic Acid

The reaction catalyzed by PSAT1 involves the transfer of an amino group from L-glutamic acid to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and α-ketoglutarate. nih.govresearchgate.netfrontiersin.org This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govresearchgate.net The mechanism proceeds via a bimolecular ping-pong process, which consists of two reversible half-reactions. nih.govresearchgate.net

In the first half-reaction, L-glutamic acid binds to the PLP-enzyme complex, and its amino group is transferred to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP) and release α-ketoglutarate. nih.govnih.gov In the second half-reaction, 3-phosphohydroxypyruvate binds to the PMP-enzyme complex, accepts the amino group from PMP, and is released as O-phospho-L-serine, regenerating the PLP-enzyme complex. nih.govnih.gov This enzymatic step is a crucial link between amino acid metabolism and the serine biosynthesis pathway. frontiersin.orgspandidos-publications.com

Table 3: Reactants and Products of the PSAT1-Catalyzed Reaction

| Reactants | Products |

|---|---|

| 3-Phosphohydroxypyruvate | O-Phospho-L-serine |

| L-Glutamic Acid | α-Ketoglutarate |

Role in Nitrogen Metabolism and Amino Group Transfer

3-Phosphohydroxypyruvate + L-glutamate ⇌ O-phospho-L-serine + α-ketoglutarate

This transamination reaction is dependent on the coenzyme pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. researchgate.netebi.ac.ukebi.ac.uk The catalytic cycle of PSAT follows a ping-pong kinetic mechanism. mdpi.comresearchgate.netnih.govnih.gov In the first half-reaction, L-glutamate binds to the PLP-bound enzyme, and its amino group is transferred to PLP to form pyridoxamine 5'-phosphate (PMP), releasing α-ketoglutarate. In the second half-reaction, 3-phosphohydroxypyruvate binds to the PMP-enzyme complex, accepts the amino group from PMP, and is released as O-phospho-L-serine, regenerating the PLP-bound form of the enzyme. nih.govresearchgate.netnih.gov

The efficiency of this amino group transfer is crucial for maintaining the flux of intermediates through the serine biosynthesis pathway. The kinetic parameters of human PSAT have been characterized, highlighting its efficiency. mdpi.com

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| 3-Phosphohydroxypyruvate | 5 | Data Not Available | Data Not Available |

| L-Glutamate | 1200 | Data Not Available | Data Not Available |

| O-Phospho-L-serine | 35 | Data Not Available | Data Not Available |

| α-Ketoglutarate | 800 | Data Not Available | Data Not Available |

Phosphoserine Phosphatase (PSP)

Phosphoserine phosphatase (PSPH), also known as O-phosphoserine phosphohydrolase, catalyzes the final and irreversible step in the de novo biosynthesis of L-serine. uniprot.orgnih.gov This enzyme belongs to the family of hydrolases and specifically acts on phosphoric monoester bonds. ebi.ac.uk

Irreversible Hydrolysis Step in Serine Synthesis

PSP facilitates the dephosphorylation of O-phospho-L-serine to yield L-serine and inorganic phosphate (B84403). This hydrolysis reaction is magnesium-dependent and is crucial for driving the entire serine biosynthesis pathway to completion. uniprot.orgnih.govebi.ac.uk The irreversibility of this step ensures the net production of L-serine.

The catalytic mechanism of PSP involves the formation of a phosphoenzyme intermediate. ebi.ac.uknih.gov A key aspartate residue in the active site acts as a nucleophile, attacking the phosphorus atom of the substrate. This results in the transient formation of a phosphoaspartate intermediate and the release of L-serine. Subsequently, a water molecule hydrolyzes the phosphoaspartate, releasing inorganic phosphate and regenerating the active enzyme. ebi.ac.uknih.gov

Regulatory Significance

The activity of phosphoserine phosphatase is a key regulatory point in the L-serine biosynthesis pathway. Its regulation occurs through several mechanisms:

Feedback Inhibition: The pathway is primarily controlled by the demand for its end product, L-serine. L-serine acts as a feedback inhibitor of PSP, modulating its activity to match the cell's requirements for this amino acid. nih.govresearchgate.net This feedback mechanism ensures that the rate of serine synthesis does not exceed the cellular needs, thus conserving energy and resources.

Inhibition by Other Molecules: PSP activity is also inhibited by inorganic phosphate, one of its reaction products. nih.gov Additionally, calcium ions have been shown to inhibit the enzyme. uniprot.org

Transcriptional and Hormonal Regulation: The expression of the PSPH gene can be regulated at the transcriptional level. For instance, studies have shown that the expression of PSPH is upregulated in certain types of cancer, such as colorectal cancer, often in response to signaling molecules like transforming growth factor-beta 1 (TGF-β1). scienmag.com Furthermore, PSPH has been identified as a novel estrogen-responsive gene, with its mRNA and protein levels increasing in response to estrogen. nih.gov This hormonal regulation suggests a role for serine biosynthesis in the growth and development of estrogen-responsive tissues. nih.gov

The multifaceted regulation of PSP underscores its importance in maintaining cellular homeostasis and responding to both internal and external signals.

| Regulator | Type of Regulation | Significance |

|---|---|---|

| L-Serine | Feedback Inhibition | Matches serine production to cellular demand. nih.govresearchgate.net |

| Inorganic Phosphate | Product Inhibition | Modulates enzyme activity based on product concentration. nih.gov |

| Calcium Ions | Inhibition | May integrate serine biosynthesis with calcium signaling pathways. uniprot.org |

| Estrogen | Transcriptional Upregulation | Links serine metabolism to hormonal control of tissue growth. nih.gov |

| TGF-β1 | Transcriptional Upregulation (in some cancers) | Contributes to the metabolic reprogramming of cancer cells. scienmag.com |

Pathophysiological Relevance of Phosphohydroxypyruvic Acid Metabolism

Inherited Metabolic Disorders

3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH) deficiency is an autosomal recessive disorder of serine biosynthesis. The enzyme 3-phosphoglycerate dehydrogenase catalyzes the conversion of 3-phosphoglycerate to phosphohydroxypyruvic acid, the initial and rate-limiting step in the synthesis of L-serine. A deficiency in this enzyme leads to a decreased production of this compound and consequently, a systemic serine deficiency. This deficiency is particularly detrimental to the central nervous system, where serine is essential for the synthesis of neurotransmitters and for normal brain development.

The clinical presentation of 3-Phosphoglycerate Dehydrogenase Deficiency is primarily characterized by severe neurological symptoms that typically manifest at birth or in early infancy. The lack of serine due to the metabolic block in the formation of this compound disrupts normal brain development and function, leading to a range of debilitating neurological manifestations.

Key neurological findings include:

Psychomotor Retardation: Individuals with PHGDH deficiency exhibit significant delays in achieving developmental milestones.

Microcephaly: An abnormally small head size is a common feature, often present at birth (congenital microcephaly).

Intractable Seizures: Recurrent seizures that are difficult to control with standard anti-epileptic medications are a hallmark of this condition.

| Neurological Manifestation | Description |

| Psychomotor Retardation | Significant delay in the development of motor skills, cognitive function, and social abilities. |

| Microcephaly | Head circumference significantly smaller than expected for age and sex. |

| Intractable Seizures | Seizures that do not respond to treatment with multiple anti-seizure medications. |

3-Phosphoglycerate Dehydrogenase Deficiency is caused by mutations in the PHGDH gene. This condition is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of the PHGDH gene, one from each parent, to be affected. The PHGDH gene provides the genetic instructions for producing the 3-phosphoglycerate dehydrogenase enzyme. Mutations in this gene result in an enzyme with reduced or absent function, leading to the inability to efficiently convert 3-phosphoglycerate to this compound. Research has identified various mutations within the PHGDH gene that can cause this deficiency, including missense mutations that alter a single amino acid in the enzyme's structure.

Non-Ketotic Hyperglycinemia (NKH) is a severe inherited metabolic disorder characterized by the accumulation of high levels of the amino acid glycine (B1666218) in the body, particularly in the brain and cerebrospinal fluid. The primary defect in NKH lies in the glycine cleavage system, a multi-enzyme complex responsible for the breakdown of glycine. The connection to this compound metabolism is indirect and stems from the close metabolic relationship between serine and glycine. Serine, synthesized via the pathway involving this compound, is a major source of glycine in the body. Although the primary defect in NKH is not within the serine biosynthesis pathway, the cellular balance of serine and glycine is interconnected.

Indirect Links to Other Metabolic Disorders (e.g., Propionic Acidemia through amino acid metabolism)

Propionic acidemia is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC). wikipedia.orgmedscape.comthemedicalbiochemistrypage.org This enzyme is crucial for the breakdown of the essential amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids. wikipedia.orgthemedicalbiochemistrypage.org A defect in PCC leads to the accumulation of toxic compounds, including propionyl-CoA and propionic acid, in the blood and tissues. wikipedia.org

Oncogenic Metabolism and Cancer Progression

Metabolic reprogramming is a recognized hallmark of cancer, where cancer cells adapt their metabolic processes to support rapid growth and proliferation. mit.edufrontiersin.org The serine biosynthesis pathway, which involves this compound, is frequently and significantly upregulated in various cancers to meet the high demand for metabolic precursors. aacrjournals.orgrupress.orgnih.govbiorxiv.org

Increased flux through the serine synthesis pathway provides numerous advantages for tumor cells. Serine is a crucial precursor for the synthesis of other amino acids like glycine and cysteine, as well as for the production of nucleotides, which are essential for DNA replication in rapidly dividing cells. aacrjournals.orgbiorxiv.org Furthermore, this pathway contributes to cellular redox homeostasis by supporting the production of NADPH and glutathione (B108866), which helps cancer cells combat oxidative stress. frontiersin.orgnih.govbiorxiv.org The pathway also supports the TCA cycle, providing essential intermediates for energy production and biosynthesis. mit.edunih.govresearchgate.net The upregulation of SSP is associated with the aggressiveness and drug resistance of various cancers. biorxiv.org Several transcription factors, including ATF4, c-Myc, and NRF2, have been shown to induce the expression of SSP enzymes, promoting serine biosynthesis in cancer cells. rupress.orgnih.govnih.gov

Two key enzymes in the serine biosynthesis pathway, 3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase 1 (PSAT1), are frequently overexpressed in a wide range of cancers. PHGDH catalyzes the first, rate-limiting step, converting a glycolytic intermediate into 3-phosphohydroxypyruvate. mit.edufrontiersin.orgnih.govresearchgate.net PSAT1 then catalyzes the conversion of 3-phosphohydroxypyruvate to phosphoserine. aacrjournals.orgnih.gov

In breast cancer, particularly in estrogen receptor (ER)-negative subtypes, PHGDH is significantly overexpressed. mit.edunih.govresearchgate.net The gene for PHGDH is located in a region of the chromosome that experiences recurrent copy number gain in breast cancer. mit.eduresearchgate.net Studies have shown that approximately 70% of ER-negative breast cancers have elevated PHGDH protein levels. mit.eduresearchgate.net These cancer cells with high PHGDH expression exhibit increased serine synthesis and become dependent on this pathway for their proliferation and survival. nih.govresearchgate.net Suppression of PHGDH in these cell lines leads to a significant decrease in cell proliferation. mit.edunih.govresearchgate.net Similarly, PSAT1 expression is also crucial for the proliferation of breast cancer cells that have high flux through the serine synthesis pathway. nih.gov Upregulation of the SSP, driven by molecules like E-cadherin, is essential for both the growth and metastatic potential of breast cancer cells. nih.govbiorxiv.org

Table 1: Role of PHGDH and PSAT1 in Breast Cancer

| Enzyme | Expression Status | Associated Cancer Subtype | Key Research Findings | Citations |

|---|---|---|---|---|

| PHGDH | Overexpressed / Gene Amplification | Estrogen Receptor (ER)-Negative | Found in ~70% of ER-negative tumors. mit.eduresearchgate.net Suppression inhibits proliferation in PHGDH-amplified cells. mit.edunih.gov Overexpression is sufficient to drive increased flux through the serine synthesis pathway. nih.gov | mit.edunih.govresearchgate.net |

| PSAT1 | Upregulated | ER-Negative | Suppression inhibits the proliferation of breast cancer cells dependent on serine synthesis. nih.gov Activates pathways that promote cell proliferation. nih.gov | nih.govnih.gov |

Table 2: Role of PHGDH and PSAT1 in Non-Small Cell Lung Cancer (NSCLC)

| Enzyme | Expression Status | Prognostic Significance | Key Research Findings | Citations |

|---|---|---|---|---|

| PHGDH | Significantly Increased | Predictor of Poor Prognosis | Expression correlates with advanced TNM stage and lymph node invasion. frontiersin.orgnih.gov May be a promising therapeutic target. nih.gov | frontiersin.orgnih.gov |

The serine biosynthesis pathway is highly active in ovarian cancer and contributes to its progression and chemoresistance. PHGDH is upregulated at the protein level in cisplatin-resistant ovarian cancer cells and tissues. frontiersin.orgscispace.com Overexpression of PHGDH increases the survival of ovarian cancer cells when exposed to cisplatin and promotes their ability to invade and form spheroids. researchgate.netfrontiersin.orgscispace.com Consequently, high PHGDH expression is predictive of a poor prognosis for ovarian cancer patients. frontiersin.org PSAT1 is also significantly upregulated in ovarian cancer compared to normal tissue. nih.gov Overexpression of PSAT1 enhances the proliferation, invasion, and migration of ovarian cancer cells. nih.gov High PSAT1 expression is associated with a poor prognosis and contributes to the malignant development of epithelial ovarian cancer by helping to maintain the oxidation-reduction balance. nih.govnih.gov

Table 3: Role of PHGDH and PSAT1 in Ovarian Cancer

| Enzyme | Expression Status | Prognostic Significance | Key Research Findings | Citations |

|---|---|---|---|---|

| PHGDH | Upregulated | Predictor of Poor Prognosis | Implicated in resistance to platinum-based chemotherapy. frontiersin.orgscispace.com Overexpression promotes cell survival, invasion, and spheroid formation. researchgate.netfrontiersin.org | researchgate.netfrontiersin.orgscispace.com |

| PSAT1 | Significantly Upregulated | Correlated with Poor Prognosis | Promotes proliferation, invasion, and migration of cancer cells. nih.gov Contributes to redox balance, supporting malignant development. nih.gov | nih.govnih.gov |

Overexpression of PHGDH and PSAT1 in Malignancies

Gastric Cancer

Recent research has highlighted the significance of the serine biosynthesis pathway, and by extension, the metabolism of this compound, in the pathophysiology of gastric cancer. The enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the conversion of 3-phosphoglycerate to this compound, has been identified as a key player.

Research Findings:

PHGDH Overexpression: Studies have shown that both the mRNA and protein levels of PHGDH are significantly elevated in gastric cancer tissues compared to adjacent non-cancerous tissues nih.govsemanticscholar.org.

Correlation with Tumor Progression: High expression of PHGDH is significantly correlated with more aggressive tumor characteristics, including histological type, advanced tumor stage, and higher preoperative carcinoembryonic antigen levels nih.govsemanticscholar.org.

Prognostic Significance: Elevated PHGDH expression has been identified as an independent prognostic factor for poor outcomes in gastric cancer patients, with a negative correlation observed between PHGDH levels and the 5-year survival rate nih.govsemanticscholar.org.

Metabolic Plasticity in Chemoresistance: In chemoresistant gastric cancer, particularly the stem-like/epithelial-to-mesenchymal transition (SEM) type, cancer cells under nutrient stress up-regulate the PHGDH-mediated pathway to produce NADPH, which acts as a reactive oxygen species scavenger, promoting cell survival nih.gov. Co-inhibition of glutaminase (GLS) and PHGDH has been shown to effectively eliminate these aggressive cancer cells nih.gov.

These findings underscore the importance of the metabolic flux through this compound in supporting the growth and survival of gastric cancer cells, making the enzymes involved in its metabolism potential therapeutic targets.

Table 1: Correlation of PHGDH Expression with Clinicopathological Features in Gastric Cancer

| Feature | High PHGDH Expression | Low PHGDH Expression | P-value |

| Histological Type (Intestinal vs. Diffuse/Mixed) | Significantly Higher in Diffuse/Mixed | Lower in Intestinal | 0.011 nih.gov |

| Tumor Stage (Advanced vs. Early) | Significantly Higher in Advanced Stages | Lower in Early Stages | 0.014 nih.gov |

| Preoperative Carcinoembryonic Antigen | Significantly Higher | Lower | <0.001 nih.gov |

| 5-Year Survival Rate | Negatively Correlated | Positively Correlated | <0.001 semanticscholar.org |

Colon Cancer

The metabolism of this compound is also implicated in the progression of colorectal cancer (CRC), primarily through the activity of phosphoserine aminotransferase 1 (PSAT1). PSAT1 is the enzyme that converts this compound to phosphoserine.

Research Findings:

PSAT1 Overexpression: PSAT1 has been identified as a top-ranked upregulated gene in colorectal cancer tumors compared to normal colorectal tissues spandidos-publications.com. Its expression is also higher in patients with chemoresistant disease spandidos-publications.com. Immunohistochemical analysis has confirmed that PSAT1 is overexpressed in CRC tissues spandidos-publications.comnih.gov.

Association with Disease Progression and Prognosis: The expression of PSAT1 is gradually up-regulated as CRC progresses and is associated with a poor prognosis nih.govnih.gov. Overexpression of PSAT1 is linked to shorter survival times and is considered an independent prognostic factor for CRC spandidos-publications.com.

Promotion of Malignant Behavior: PSAT1 promotes the malignant behaviors of CRC cells, including proliferation and regulation of the cell cycle nih.govresearchgate.net. Interestingly, the pro-tumorigenic roles of PSAT1 in CRC may be independent of its metabolic function in serine biosynthesis nih.govsemanticscholar.org. PSAT1 has been shown to regulate the Hippo-YAP/TAZ-ID1 axis via AMOT, which contributes to cancer progression nih.govnih.govsemanticscholar.org.

Therapeutic Target: The consistent overexpression of PSAT1 in CRC and its association with poor outcomes and chemoresistance suggest that it is a promising therapeutic target for this type of cancer spandidos-publications.com.

Table 2: PSAT1 Expression and its Clinical Significance in Colorectal Cancer

| Finding | Observation | Reference |

| Expression in CRC | Top-ranked upregulated gene in CRC tumors. | spandidos-publications.com |

| Association with Chemoresistance | Highly expressed in patients with chemoresistant disease. | spandidos-publications.com |

| Prognostic Value | Overexpression is associated with shorter survival time and is an independent prognostic factor. | spandidos-publications.com |

| Role in Tumor Progression | Expression is gradually up-regulated as the disease progresses. | nih.govnih.gov |

Bladder Cancer

While direct studies on this compound in bladder cancer are limited, the broader context of metabolic reprogramming, including phosphorus metabolism and the roles of related enzymes, provides insight into its potential relevance.

Research Findings:

Phosphorus Metabolism: Phosphorus metabolism has been associated with tumor initiation and progression. Alterations in phosphorus metabolism-related genes have been identified as potential biomarkers for predicting prognosis in bladder cancer nih.govkne-publishing.comresearchgate.net.

Role of Phosphatases: Serine/threonine protein phosphatase 5 (PPP5C), a member of the protein serine/threonine phosphatase family, is highly expressed in bladder cancer tissues compared to normal tissues and its expression positively correlates with tumor stage researchgate.net. Knockdown of PPP5C has been shown to inhibit cell proliferation and induce apoptosis in bladder cancer cells, suggesting its oncogenic role researchgate.net. While not the same enzyme as phosphoserine phosphatase (PSPH) in the serine biosynthesis pathway, this highlights the potential importance of phosphatase activity in bladder cancer.

Metabolic Signaling Pathways: Key signaling pathways that are often dysregulated in bladder cancer, such as the PI3K/AKT pathway, are known to be interconnected with cellular metabolism oncohemakey.com. The activation of these pathways can influence metabolic reprogramming, potentially affecting pathways like serine biosynthesis.

Given the established role of the serine biosynthesis pathway in other cancers, it is plausible that the metabolism of this compound is also dysregulated in bladder cancer to support cell growth and proliferation. However, more direct research is needed to elucidate its specific role.

Role as a Predictive Biomarker in Cancer Recurrence (e.g., Epithelial Ovarian Cancer)

Currently, there is no direct evidence to suggest that this compound itself serves as a predictive biomarker for recurrence in epithelial ovarian cancer (EOC). Metabolomic studies of EOC have identified various other metabolites as potential biomarkers.

Research Findings:

Metabolomic Profiling: Targeted metabolomics of EOC patient serum has identified distinct amino acid and organic acid profiles that can differentiate them from healthy controls. Key metabolites identified include methionine, glutamine, asparagine, glutamic acid, and glycolic acid nih.gov.

Ascitic Fluid Metabolites: Analysis of ascitic fluid in ovarian cancer has revealed several potential metabolic biomarkers, including citrate, maleic acid, and hydroxybutyrate, which are involved in the TCA cycle and ketone body metabolism nih.gov.

Tissue Metabolomics: Studies of ovarian tumor tissue have found abnormal concentrations of various compounds, including fatty acids and their derivatives, acylcarnitines, amino acids, and phospholipids, which could serve as diagnostic markers researcher.life.

While this compound is not among the currently identified biomarkers for EOC recurrence, the significant metabolic reprogramming that occurs in these tumors suggests that further untargeted metabolomic studies could potentially reveal its utility. The established biomarkers are primarily involved in other metabolic pathways.

Neurological and Psychiatric Disorders Beyond Inherited Deficiencies

Impaired Brain Development and Function due to Serine Synthesis Defects

Defects in the enzymes of the serine biosynthesis pathway, which directly involve the metabolism of this compound, lead to a group of rare autosomal recessive disorders known as serine deficiency syndromes. These disorders underscore the critical role of this metabolic pathway in the development and function of the central nervous system (CNS). The brain has a limited ability to transport serine across the blood-brain barrier, making it highly dependent on local de novo synthesis.

Research Findings on Serine Synthesis Enzyme Deficiencies:

3-Phosphoglycerate Dehydrogenase (PHGDH) Deficiency: This is the most commonly reported serine synthesis defect and results from a deficiency in the enzyme that produces this compound nih.govwikipedia.org.

Clinical Manifestations: Patients typically present with congenital microcephaly, intractable seizures starting in infancy, and severe psychomotor retardation nih.govwikipedia.orgnih.govmedlineplus.gov. Other symptoms include spastic quadriplegia, irritability, and feeding difficulties nih.govmetabolicsupportuk.org. Milder, juvenile-onset forms can present with absence seizures and mild developmental delay nih.gov. An adult-onset form has been reported with symptoms including ataxia and sensory neuropathy medlineplus.govmetabolicsupportuk.org.

Phosphoserine Aminotransferase (PSAT1) Deficiency: This disorder is caused by a deficiency in the enzyme that converts this compound to phosphoserine nih.govmetabolicsupportuk.org.

Clinical Manifestations: The clinical features are similar to PHGDH deficiency and include intractable seizures, acquired microcephaly, hypertonia, and psychomotor retardation nih.govmetabolicsupportuk.orgmendelian.codrugbank.comorpha.net. Early treatment with serine and glycine supplementation from birth can lead to a normal outcome nih.govdrugbank.com.

Phosphoserine Phosphatase (PSPH) Deficiency: This is the rarest of the serine synthesis defects and is caused by a deficiency in the final enzyme of the pathway metabolicsupportuk.org.

Clinical Manifestations: Reported symptoms include pre- and postnatal growth retardation, moderate psychomotor retardation, and facial features similar to Williams syndrome metabolicsupportuk.orguniprot.org. An adult case presented with severe axonal neuropathy, limb contractures, intellectual disability, and epilepsy, expanding the known phenotype nih.gov.

The severe neurological consequences of these enzymatic defects highlight the indispensable role of the metabolic flux through this compound for proper brain development and lifelong neurological function.

Table 3: Neurological Manifestations of Serine Synthesis Defects

| Disorder | Deficient Enzyme | Key Neurological Symptoms | References |

| PHGDH Deficiency | 3-Phosphoglycerate Dehydrogenase | Congenital microcephaly, intractable seizures, severe psychomotor retardation, spastic quadriplegia. | nih.govwikipedia.orgnih.govmedlineplus.govmetabolicsupportuk.org |

| PSAT1 Deficiency | Phosphoserine Aminotransferase | Intractable seizures, acquired microcephaly, hypertonia, psychomotor retardation. | nih.govmetabolicsupportuk.orgmendelian.codrugbank.comorpha.net |

| PSPH Deficiency | Phosphoserine Phosphatase | Moderate psychomotor retardation, seizures, severe axonal neuropathy (in adults). | metabolicsupportuk.orguniprot.orgnih.gov |

Association with Alzheimer's Disease

Alterations in the metabolism of this compound's parent pathway, L-serine biosynthesis, have been identified as a potential factor in the pathology of Alzheimer's Disease (AD). Research indicates that the astrocytic L-serine biosynthesis pathway, which is a crucial source of serine for neurons, may be impaired in the early stages of AD. nih.govwustl.edu L-serine is a precursor for D-serine, a necessary co-agonist for synaptic N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and cognitive function. nih.gov

Studies have shown that AD mouse models exhibit a reduced occupancy of the NMDA receptor co-agonist site, alongside synaptic and behavioral deficits. nih.gov This suggests that a disruption in the pathway involving this compound could lead to insufficient L-serine and subsequently D-serine, contributing to the cognitive decline seen in AD.

However, the precise nature of this dysregulation is complex and subject to ongoing investigation. Some studies have reported reduced L-serine levels in the brain tissue of AD patients. wustl.edu Conversely, other research points to an increase in the expression of phosphoglycerate dehydrogenase (PHGDH), the enzyme that catalyzes the first step in L-serine synthesis, in individuals with AD. mdpi.com This finding suggests that serine production might actually be increased in the brain during the disease process. mdpi.com Further research has also found elevated D-serine levels in the cerebrospinal fluid (CSF) of probable AD patients. nih.gov

Table 1: Research Findings on Serine Metabolism in Alzheimer's Disease

| Finding | Observation | Implication | Reference |

| Pathway Impairment | The astrocytic L-serine biosynthesis pathway is impaired in young AD mice and patients. | May lead to reduced D-serine, affecting synaptic plasticity. | nih.gov |

| Enzyme Expression | Expression of the PHGDH gene is consistently higher in adults with AD. | Suggests a potential increase in the rate of serine production in the brain. | mdpi.com |

| Metabolite Levels | L-serine is reported to be reduced in the brain tissue of AD patients. | Deficiency could contribute to neuronal dysfunction. | wustl.edu |

| Metabolite Levels | D-serine levels were higher in the CSF of probable AD patients. | May serve as a biomarker for AD diagnosis. | nih.gov |

Link to Schizophrenia

The metabolism of serine, and by extension its precursors like this compound, is also implicated in the pathophysiology of schizophrenia. A significant body of evidence points to the hypofunction of the NMDA receptor as a key element in the disease. nih.gov Since D-serine is a crucial co-agonist for this receptor, alterations in its availability can have profound effects.

Multiple studies have reported lower levels of D-serine in the blood, cerebrospinal fluid, and postmortem brain tissue of patients with schizophrenia compared to healthy controls. nih.gov This decrease in peripheral D-serine may reflect a reduced availability of this amino acid to activate NMDA receptors in the brain. nih.gov The findings align with the theory that reduced NMDA receptor signaling contributes to the symptoms of schizophrenia. nih.gov

Furthermore, broader investigations into cellular signaling have identified altered activity of serine/threonine kinases in the frontal cortex of individuals with schizophrenia. nih.govsmederij-vulcanus.nl These enzymes are involved in numerous signaling cascades that regulate fundamental cellular processes, many of which are disrupted in the disorder. nih.gov While this does not directly measure this compound, it points to a widespread dysregulation of serine-related metabolic and signaling pathways in schizophrenia.

Table 2: Alterations in Serine Metabolism in Schizophrenia

| Aspect | Finding in Schizophrenia Patients | Potential Consequence | Reference |

| D-Serine Levels | Significantly lower serum levels compared to control groups. | May reflect decreased NMDA receptor activation in the brain. | nih.gov |

| Kinase Activity | Differential phosphorylation by serine/threonine kinases in the frontal cortex. | Disruption of fundamental cellular processes like cytoskeletal architecture and ion homeostasis. | nih.govsmederij-vulcanus.nl |

Implications in Juvenile Myoclonic Epilepsy

The integrity of serine metabolism is crucial for maintaining normal neuronal excitability, and its disruption has been linked to seizure disorders. Inborn errors of metabolism affecting the synthesis of L-serine, the end product of the pathway involving this compound, are recognized as a cause of seizures in children. mdpi.comnih.gov For instance, 3-phosphoglycerate dehydrogenase deficiency, which blocks the first step of serine biosynthesis, can lead to seizures that are manageable with L-serine and glycine supplementation. researchgate.net

Research has shown that D-serine, derived from L-serine, is involved in the development of epileptic seizures, partly through its role as an NMDA receptor co-agonist. mdpi.com In models of epilepsy, serine racemase, the enzyme that converts L-serine to D-serine, was found to be significantly upregulated in hippocampal astrocytes. mdpi.com Pharmacologically decreasing D-serine levels helped prevent seizure development, while increasing its levels facilitated seizure occurrence. mdpi.com

Another study on cavernous angiomas, vascular malformations that can cause seizures, found markedly increased levels of serine (fivefold) and glycine (tenfold) in the peripheral zone of the affected brain tissue compared to normal tissue. This suggests that an overabundance of these neuroactive amino acids may contribute to the hyperexcitability that underlies seizures.

Other Disease Associations and Metabolic Dysregulation

Chronic Heart Failure and Altered Substrate Metabolism

Recent findings indicate that the de novo synthesis of serine is a pivotal metabolic pathway for maintaining myocyte energy homeostasis and that its dysregulation may contribute to heart failure. The failing heart is characterized by metabolic inflexibility, where energy substrate metabolism is significantly altered.

Studies of human heart failure myocardium have revealed reduced levels of serine and lower expression of genes involved in serine de novo synthesis. Specifically, immunoblots have shown that phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the pathway that begins the conversion of a glycolysis intermediate towards this compound, is reduced in heart failure.

Inhibiting this pathway in myocytes leads to reduced levels of ATP and GTP, increased oxidative stress, and cytotoxicity. This demonstrates the critical role of endogenous serine synthesis in supporting myocyte energy and redox balance. The depression of this pathway, therefore, is emerging as a potential contributor to the pathophysiology of heart failure, suggesting that enhancing serine metabolic pathways could be a therapeutic strategy.

Obesity and Adipose Mitochondrial Dysfunction

While direct evidence linking this compound to obesity is limited, the broader serine metabolic pathway is connected to adipocyte function and energy balance. Mitochondrial dysfunction in adipose tissue is a known contributor to the pathogenesis of obesity and insulin resistance. This dysfunction results from excessive energy substrates, leading to impaired lipid and glucose metabolism.

Amino acid metabolism plays a role in this process. Excess amino acids can affect insulin signaling by stimulating the serine phosphorylation of Insulin Receptor Substrate 1 (IRS1), which blunts the insulin signal. This mechanism contributes to the insulin resistance commonly observed in obesity.

Furthermore, dietary supplementation with L-serine has been shown to blunt the body weight regain that typically follows a period of fasting, particularly in diet-induced obese mice. nih.gov This effect is attributed to increased energy expenditure resulting from elevated brown adipose tissue (BAT) activity and thermogenesis. nih.gov This suggests that the serine biosynthesis pathway can influence systemic energy metabolism and may be a target for managing obesity.

Cardiovascular Disease

Metabolic pathway analysis has identified L-serine as a potential biomarker for cardiovascular disease (CVD). Serine metabolism is interconnected with several pathways, such as one-carbon metabolism, that are known to be associated with cardiovascular health.

A case-control study investigating the relationship between serine and coronary heart disease (CHD) found an inverse association between serine concentration and the prevalence of CHD in hospitalized patients. After adjusting for confounding variables, for every 1 μg/mL increase in serine concentration, the risk of CHD was observed to decrease significantly. This suggests that serine, and therefore the pathway that synthesizes it, may play a protective role in the context of cardiovascular disease. The synthesis of serine can also delay the senescence of vascular endothelial cells, which is a key factor in the development of atherosclerosis.

Implications in Bacterial Infections

The metabolic pathway involving this compound is a critical component of the serine biosynthesis pathway, which has significant implications for bacterial infections. Serine is not only a fundamental building block for proteins but also serves as a precursor for the synthesis of other essential molecules such as glycine, cysteine, tryptophan, and phospholipids. Consequently, the ability of bacteria to acquire or synthesize serine is crucial for their proliferation and survival within a host.

The synthesis of serine from the glycolytic intermediate 3-phosphoglycerate involves three key enzymatic steps. The first and often rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). nih.govresearchgate.netmdpi.com Subsequently, 3-phosphohydroxypyruvate is converted to 3-phosphoserine by phosphoserine aminotransferase (PSAT), and finally, phosphoserine phosphatase (PSP) catalyzes the formation of serine. nih.govnih.govresearchgate.net

The relevance of this pathway in bacterial pathogenesis is multifaceted:

Bacterial Proliferation: Many pathogenic bacteria rely on this pathway to produce the serine necessary for rapid growth and replication. For instance, in Escherichia coli, serine biosynthesis is a major metabolic pathway supporting not only protein synthesis but also the production of other vital compounds.

Host-Pathogen Interaction: The serine metabolic pathway is a key interface in the interaction between bacteria and host cells, particularly immune cells like macrophages. researchgate.net Some bacteria have evolved mechanisms to manipulate the host's serine metabolism to their advantage. For example, Salmonella typhimurium can secrete the effector protein SopE2, which inhibits macrophage serine synthesis by reducing the transcription of PHGDH. This leads to an accumulation of glycolytic intermediates that the bacteria can then use as a carbon source to enhance their own replication. researchgate.net

Virulence Factors: In some bacteria, the ability to synthesize serine is directly linked to their virulence. Bacteria such as Brucella abortus, which are deficient in serine synthesis enzymes, are unable to produce essential compounds like phosphatidylethanolamine without an external source of serine, thereby impeding their replication within phagocytes. researchgate.net

Therapeutic Target: Because the serine biosynthesis pathway is crucial for many pathogens, its enzymes, including D-3-phosphoglycerate dehydrogenase, are being investigated as potential targets for new antibacterial strategies. nih.govresearchgate.net Disturbing the central metabolism of bacteria by inhibiting enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is involved in producing precursors for essential cofactors, can hinder bacterial adaptation and survival in the host environment. nih.gov

L-Serine Deficiency in Diabetes and Chronic Kidney Diseases

Alterations in the metabolism of this compound and the subsequent synthesis of L-serine have been strongly implicated in the pathophysiology of diabetes and chronic kidney disease (CKD). In these conditions, the body's ability to synthesize L-serine de novo can be impaired, leading to a deficiency that contributes to the progression of disease-related complications. nih.gov This has led to the classification of L-serine as a "conditionally essential" amino acid in these disease states. semanticscholar.org

Diabetes Mellitus:

Multiple studies have observed significantly lower plasma concentrations of L-serine in individuals with both type 1 and type 2 diabetes. nih.gov One study noted a 42% decrease in plasma L-serine in children with type 1 diabetes compared to non-diabetic controls. nih.gov The likely cause of this deficiency is a decreased synthesis of L-serine from glycolytic intermediates, such as 3-phosphoglycerate. researchgate.net

The consequences of L-serine deficiency in diabetes are significant and contribute to the development of diabetic complications:

Diabetic Neuropathy: L-serine is essential for the synthesis of sphingolipids and phospholipids, which are critical components of neuronal membranes. semanticscholar.org A deficiency can lead to abnormal metabolism of these lipids, particularly an increased synthesis of deoxysphingolipids, which are neurotoxic and have been implicated in the pathogenesis of diabetic neuropathy. nih.govsemanticscholar.org

Insulin Secretion and Sensitivity: L-serine has been positively correlated with insulin secretion and sensitivity. nih.gov Therefore, reduced levels of L-serine may exacerbate the underlying metabolic dysregulation in diabetes.

Oxidative Stress: L-serine plays a role in mitigating oxidative stress. Studies in diabetic mice have shown that L-serine supplementation can ameliorate oxidative stress in kidney tissue and reduce blood glucose concentrations. researchgate.net

Chronic Kidney Disease (CKD):

Patients with chronic kidney disease also exhibit altered L-serine metabolism. While some studies show increased plasma levels of serine in CKD patients, others have found that decreased intra-brain and plasma levels of L-serine are associated with impaired cognitive function, a common comorbidity in CKD. nih.gov

The role of serine metabolism in CKD is complex:

Uremic Toxins: D-serine, the D-isoform of serine, can act as a uremic toxin. lifelinecelltech.com In the setting of kidney dysfunction, D-serine can accumulate and contribute to the pathogenesis of CKD by inducing stress pathways in renal tubular cells, leading to decreased cell proliferation and increased apoptosis. lifelinecelltech.com

Cognitive Impairment: The decreased levels of L-serine observed in some CKD patients are linked to cognitive decline. nih.gov L-serine is a precursor to important neurotransmitters, and its deficiency can impair neurological function. nih.govreactome.org

Impaired Synthesis: As in diabetes, the ability of individuals with CKD to synthesize sufficient L-serine may be compromised, contributing to its deficiency and the associated complications. nih.gov

| Disease State | Observed Change in L-Serine Levels | Associated Complications | Potential Mechanism |

| Type 1 Diabetes | Decreased plasma concentration nih.gov | Diabetic neuropathy, Impaired insulin secretion | Decreased synthesis from glycolytic intermediates researchgate.net |

| Type 2 Diabetes | Decreased plasma concentration nih.gov | Diabetic neuropathy, Insulin resistance | Decreased synthesis from glycolytic intermediates researchgate.net |

| Chronic Kidney Disease | Decreased intra-brain and plasma levels associated with cognitive decline nih.gov | Cognitive impairment, Renal cell damage (from D-serine) lifelinecelltech.com | Impaired de novo synthesis, Accumulation of D-serine as a uremic toxin nih.govlifelinecelltech.com |

Analytical Methodologies for Research on Phosphohydroxypyruvic Acid

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used in metabolomics for the identification and quantification of small molecules like phosphohydroxypyruvic acid.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of metabolomics, LC-MS is frequently employed for the comprehensive analysis of metabolites in biological samples. lcms.cznih.gov For the analysis of polar compounds such as organic acids and phosphorylated intermediates, specific LC methods like hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents are often utilized. nih.govimtaktusa.com

In a typical LC-MS workflow for this compound analysis, a biological extract is first subjected to chromatographic separation. The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI). ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. nih.gov The resulting ions are then analyzed to generate a mass spectrum, which provides information about the molecular weight and structure of the compound. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase with Ion-Pairing |

| Ionization Technique | Electrospray Ionization (ESI), typically in negative ion mode |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, Orbitrap |

| Detection Mode | Full scan for profiling, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification |